Cas no 944885-43-2 (butyl(1H-indol-4-yl)methylamine)

butyl(1H-indol-4-yl)methylamine 化学的及び物理的性質
名前と識別子
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- Butyl(1H-indol-4-ylmethyl)amine
- butyl(1H-indol-4-yl)methylamine
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- インチ: 1S/C13H18N2/c1-2-3-8-14-10-11-5-4-6-13-12(11)7-9-15-13/h4-7,9,14-15H,2-3,8,10H2,1H3
- InChIKey: BWQLFFHYXXTOLC-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C(CNCCCC)=CC=C2)C=C1
butyl(1H-indol-4-yl)methylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01006328-1g |
Butyl(1H-indol-4-ylmethyl)amine |
944885-43-2 | 95% | 1g |
¥3717.0 | 2024-04-17 | |
Enamine | EN300-161385-0.25g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.25g |
$683.0 | 2023-02-17 | ||
Enamine | EN300-161385-0.1g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.1g |
$653.0 | 2023-02-17 | ||
Enamine | EN300-161385-2.5g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 2.5g |
$1454.0 | 2023-02-17 | ||
Enamine | EN300-161385-0.5g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 0.5g |
$713.0 | 2023-02-17 | ||
Enamine | EN300-161385-1000mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 1000mg |
$628.0 | 2023-09-23 | ||
Enamine | EN300-161385-100mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 100mg |
$553.0 | 2023-09-23 | ||
Enamine | EN300-161385-2500mg |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 2500mg |
$1230.0 | 2023-09-23 | ||
Ambeed | A1048543-1g |
Butyl(1H-indol-4-ylmethyl)amine |
944885-43-2 | 95% | 1g |
$541.0 | 2024-04-15 | |
Enamine | EN300-161385-10.0g |
butyl[(1H-indol-4-yl)methyl]amine |
944885-43-2 | 10.0g |
$3191.0 | 2023-02-17 |
butyl(1H-indol-4-yl)methylamine 関連文献
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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7. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
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10. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
butyl(1H-indol-4-yl)methylamineに関する追加情報
Butyl(1H-indol-4-yl)methylamine (CAS No. 944885-43-2): A Comprehensive Overview
Butyl(1H-indol-4-yl)methylamine, a compound with the chemical identifier CAS No. 944885-43-2, has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and potential biological activities. This compound, characterized by a butyl group attached to an indole ring via a methylamine moiety, represents a fascinating subject of study for researchers exploring novel molecular architectures.
The indole core of butyl(1H-indol-4-yl)methylamine is a well-known scaffold in medicinal chemistry, renowned for its presence in numerous bioactive natural products and pharmacologically relevant molecules. The incorporation of the butyl group and the methylamine substituent introduces additional functional diversity, making this compound a promising candidate for further investigation into various therapeutic applications.
In recent years, the pharmaceutical industry has shown increasing interest in indole derivatives due to their broad spectrum of biological activities. These derivatives have been implicated in processes ranging from neurotransmission to immune modulation. The specific arrangement of functional groups in butyl(1H-indol-4-yl)methylamine suggests potential interactions with biological targets, which may translate into therapeutic benefits.
One of the most compelling aspects of studying CAS No. 944885-43-2 is its potential role in drug discovery. The indole moiety is particularly noteworthy, as it is a key component in many known drugs and natural products. For instance, indole derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The structural features of butyl(1H-indol-4-yl)methylamine may enable it to interact with these targets in novel ways, offering new avenues for therapeutic intervention.
The synthesis of butyl(1H-indol-4-yl)methylamine presents an intriguing challenge for organic chemists. The need to precisely control the reaction conditions to achieve the desired product highlights the compound's synthetic complexity. However, advancements in synthetic methodologies have made it increasingly feasible to produce complex indole derivatives like this one with high yield and purity.
The biological evaluation of CAS No. 944885-43-2 has been a focal point for many research groups. Initial studies have suggested that this compound exhibits promising pharmacological properties in vitro. For example, it has shown potential as an agonist for certain receptors or enzymes that are implicated in various disease states. These findings have spurred further investigation into its mechanism of action and potential therapeutic applications.
In the context of drug development, the versatility of butyl(1H-indol-4-yl)methylamine as a scaffold is particularly valuable. Its ability to be modified at multiple sites allows researchers to fine-tune its biological activity towards specific therapeutic goals. This flexibility makes it an attractive candidate for structure-based drug design, where the three-dimensional structure of a molecule is used to guide its development.
The impact of computational chemistry on the study of compounds like CAS No. 944885-43-2 cannot be overstated. Molecular modeling techniques have enabled researchers to predict how these molecules might interact with biological targets before conducting expensive and time-consuming experimental studies. This approach has significantly accelerated the drug discovery process and has led to the identification of several promising candidates for further development.
The future prospects for butyl(1H-indol-4-yl)methylamine are bright, with ongoing research aimed at elucidating its full potential in both academic and industrial settings. As our understanding of its biological activities grows, so too does the likelihood that it will play a role in the development of new treatments for various diseases.
In conclusion, CAS No. 944885-43-2, or more formally known as butyl(1H-indol-4-yl)methylamine, represents a significant area of interest in modern chemical research. Its unique structural features and promising biological activities make it a valuable compound for further study and development within the pharmaceutical industry.
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